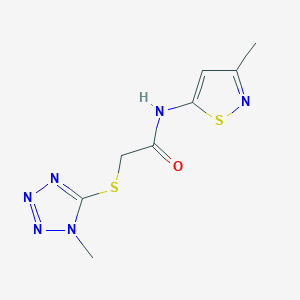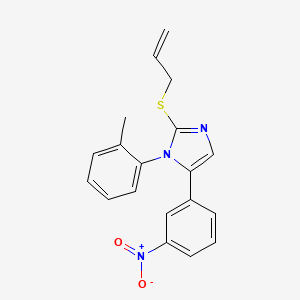
Ethyl 3,3-difluoro-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3,3-difluoro-4-methylpentanoate is an organic compound with the molecular formula C8H14F2O2. It is a fluorinated ester that has garnered interest in various fields of research due to its unique chemical properties. The compound is characterized by the presence of two fluorine atoms and a methyl group attached to a pentanoate backbone, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3,3-difluoro-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3,3-difluoro-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3,3-difluoro-4-methylpentanoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to yield 3,3-difluoro-4-methylpentanoic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the fluorine atoms.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to catalyze the hydrolysis reaction.
Major Products
Substitution: Depending on the nucleophile used, products can include various substituted derivatives.
Reduction: The major product is 3,3-difluoro-4-methylpentanol.
Hydrolysis: The products are 3,3-difluoro-4-methylpentanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 3,3-difluoro-4-methylpentanoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester substrates.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which ethyl 3,3-difluoro-4-methylpentanoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its interaction with molecular targets and pathways.
Comparación Con Compuestos Similares
Ethyl 3,3-difluoro-4-methylpentanoate can be compared with other fluorinated esters such as:
- Ethyl 2,2-difluoroacetate
- Ethyl 2,2,3,3-tetrafluorobutanoate
- Ethyl 4,4-difluorobutyrate
Uniqueness
The unique combination of two fluorine atoms and a methyl group on the pentanoate backbone distinguishes this compound from other similar compounds. This structural feature imparts specific chemical properties, such as increased lipophilicity and altered reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
ethyl 3,3-difluoro-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-4-12-7(11)5-8(9,10)6(2)3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVBRRUTYHGZHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2484110.png)
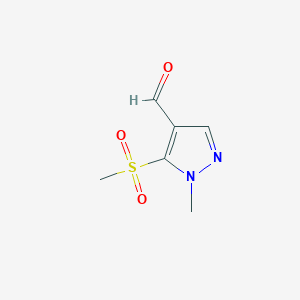

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)
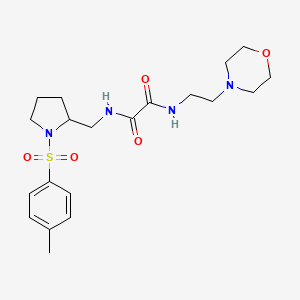
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2484119.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2484124.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484126.png)
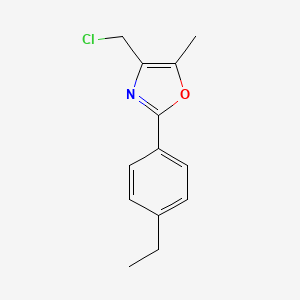
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2484130.png)
